molecular formula C19H16Cl2N4O2S B2358716 1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea CAS No. 1023578-37-1

1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea

Cat. No.: B2358716
CAS No.: 1023578-37-1
M. Wt: 435.32
InChI Key: HKYKUSMJVKNHGK-UHFFFAOYSA-N
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Description

This compound is a thiourea derivative featuring a 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl moiety. The 2,6-dichlorophenyl group is a common motif in bioactive molecules, often contributing to enhanced binding affinity and metabolic stability . The oxazole ring, a heterocyclic scaffold, is prevalent in pharmaceuticals and pesticides due to its ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

1-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2S/c1-11-15(17(24-27-11)16-13(20)9-6-10-14(16)21)18(26)23-25(2)19(28)22-12-7-4-3-5-8-12/h3-10H,1-2H3,(H,22,28)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYKUSMJVKNHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NN(C)C(=S)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea is a derivative of thiourea and oxazole, which have been widely studied for their diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, including its antibacterial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H18Cl2N3O2C_{21}H_{18}Cl_2N_3O_2 with a molecular weight of 434 Da. Its structure incorporates a thiourea moiety linked to an oxazole ring, which is known for its potential biological activities.

Antibacterial Activity

Research has shown that compounds containing oxazole and thiourea frameworks exhibit significant antibacterial properties. For instance:

  • A study evaluated the antibacterial activity of synthesized oxazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The results indicated that certain derivatives had substantial inhibition zones, suggesting effective antibacterial action (Table 1) .
Compound CodeStaphylococcus aureus (G+)Escherichia coli (G-)
A+++ (Inhibition Zone > 20 mm)++ (Inhibition Zone 11-20 mm)
B++-ve (Inactive)
C++++++

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. For example:

  • The compound N-(2,4-dichloro)benzoyl-N'-phenylthiourea was found to exhibit micromolar inhibitory activity against various cancer cell lines, including colorectal and lung cancers. It demonstrated a higher cytotoxicity profile compared to standard treatments like hydroxyurea .
Cell LineIC50 (µM)Comparison with Hydroxyurea
MCF-70.530 times more effective
T47D0.85 times more effective

Antioxidant Activity

Oxazole and thiourea derivatives have also been recognized for their antioxidant properties:

  • A study reported the synthesis and antioxidant screening of various thiazole and oxazole derivatives. The compounds showed considerable antioxidant activity compared to standard antioxidants .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antibacterial Efficacy : A study tested multiple thiourea derivatives against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of efficacy, with some achieving significant inhibition against resistant strains .
  • Cytotoxicity in Cancer Models : Research conducted on the cytotoxic effects of thiourea analogs demonstrated promising results against several cancer cell lines, indicating their potential as anticancer agents .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In studies conducted by the National Cancer Institute (NCI), it was tested against various human tumor cell lines. The results demonstrated a high level of antimitotic activity, with mean growth inhibition (GI) values indicating effectiveness against multiple cancer types. For instance, the compound's GI values were reported as 15.72 μM for GI50 and 50.68 μM for TGI, showcasing its potential as a chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also shown promising antimicrobial effects. Studies involving various bacterial strains revealed that it possesses significant activity against gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents . The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxazole and thiourea moieties have been explored to enhance biological activity while minimizing toxicity. For example, modifications to the phenyl groups or the introduction of halogen atoms have been studied to assess their impact on potency and selectivity .

Case Study 1: Antitumor Efficacy

A detailed study evaluated the compound's effect on different cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that treatment with this compound led to significant apoptosis in cancer cells, highlighting its potential as a lead compound for further development into an anticancer drug .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against various pathogens using disc diffusion methods. The results showed that it effectively inhibited the growth of Bacillus species, indicating its potential utility in treating infections caused by these bacteria .

Comparison with Similar Compounds

Structural and Molecular Characteristics

The following table compares the target compound with key structural analogs identified in the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Applications/Use
1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea C₁₉H₁₅Cl₂N₃O₂S ~452.3 (calculated) Oxazole-4-carbonyl, phenylthiourea, 2,6-dichlorophenyl Research compound (exact use not specified)
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₇Cl₂NO₃ 284.09 Carboxylic acid, isoxazole, 2,6-dichlorophenyl Intermediate in synthesis of pesticides and pharmaceuticals
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride C₁₁H₆Cl₃NO₂ 298.53 Acid chloride, isoxazole, 2,6-dichlorophenyl Precursor for amide/thiourea derivatives (e.g., target compound)
3-(2,6-Dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide C₁₅H₁₆Cl₂N₂O₃ 343.2 Oxazole-4-carboxamide, 2,6-dichlorophenyl, hydroxyalkyl Fragment in crystallographic screening for drug discovery
Etaconazole C₁₄H₁₅Cl₂N₃O₂ 328.20 Triazole, dioxolane, 2,4-dichlorophenyl Agricultural fungicide

Functional and Pharmacological Insights

  • Target Compound vs. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid :
    The carboxylic acid derivative serves as a precursor to the target compound. Its acid chloride form (Table 2.1) is critical for synthesizing amide/thiourea linkages, as seen in the target compound’s structure. While the carboxylic acid itself lacks direct bioactivity, its derivatives are often bioactive .

  • Target Compound vs. Etaconazole :
    Etaconazole, a triazole fungicide, shares the dichlorophenyl group but replaces the oxazole with a triazole ring. This substitution highlights how heterocyclic variations influence target specificity: triazoles inhibit fungal cytochrome P450 enzymes, whereas oxazoles may target different pathways .

  • Target Compound vs. The target compound’s thiourea group may offer improved solubility or binding kinetics compared to carboxamides .

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